N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide - 309726-60-1

N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide

Catalog Number: EVT-4129952
CAS Number: 309726-60-1
Molecular Formula: C22H19N3O2
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate

    Compound Description: This compound serves as a crucial synthetic intermediate in the production of N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide. It's derived from anthranilic acid through a multi-step synthesis involving the formation of 2-thioxo-3-phenylquinazolin-4(3H)-one. []

    Relevance: This compound shares the core quinazolinone structure with N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide, differing by the presence of a thioacetate group at the 2-position instead of the phenylacetamide substituent. This structural similarity highlights its role as a precursor in the synthesis of the target compound. []

2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide

    Compound Description: This compound is another important intermediate formed during the synthesis of N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide. It's synthesized by reacting Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate with hydrazine hydrate. []

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

    Compound Description: This compound is a direct precursor in the synthesis of N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide. It's produced by the reaction of 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide with thiocarbonyl-bis-thioglycolic acid. []

    Relevance: This compound shares the central quinazolinone motif and the 2-thioacetate linkage with N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide. The key difference lies in the presence of a 4-oxo-2-thioxothiazolidin-3-yl group attached to the acetamide nitrogen. This group is subsequently modified to introduce the phenylacetamide moiety found in the target compound. []

(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds

    Compound Description: This series of compounds, denoted as 6a-o in the source paper, represent a library of analogues synthesized from N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide via Knoevenagel condensation with various aldehydes. These compounds were evaluated for cytotoxic activity against K562 and MCF7 cancer cell lines. []

    Relevance: These compounds are structurally very similar to N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide and N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide. They retain the core quinazolinone and the 2-thioacetate linker but incorporate an arylidene substituent at the 5-position of the thiazolidinone ring. The variation in the arylidene group allows for exploration of structure-activity relationships and potential anticancer activity within this class of compounds. []

1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one

    Compound Description: This compound, identified as compound 16 in its source paper, is a lactam analog of N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide and was developed as a potential cardiotonic agent. It exhibits inotropic activity with an ED50 of 24 μg/kg in anesthetized dogs when administered intravenously. []

    Relevance: Although this compound doesn't directly share the quinazolinone core of N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide, it's structurally related through its inclusion in a study exploring lactam analogs of pyridazinyl phenylacetamides as cardiotonic agents. This suggests a potential for shared pharmacological activities and highlights the importance of the pyridazinyl phenylacetamide motif in these classes of compounds. []

1,3-dihydro-3,3-dimethyl-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H -indol-2- one (LY195115)

    Compound Description: This compound, designated as compound 20 (LY195115) in its source, represents a geminal dimethyl analog of 1,3-dihydro-5-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-2H-indol-2-one. It demonstrates potent inotropic activity with an improved ED50 of 6.8 μg/kg in anesthetized dogs when administered intravenously. Notably, LY195115 exhibits prolonged duration of action, maintaining increased contractility for over 8 hours after a 25 μg/kg oral dose in conscious dogs. This characteristic makes it a promising candidate for oral inotropic therapy. []

    Relevance: Although not directly containing the quinazolinone core of N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide, this compound is structurally related as it's part of a research effort investigating pyridazinyl phenylacetamides and their lactam analogs for cardiotonic applications. The inclusion of LY195115 emphasizes the impact of structural modifications on pharmacological activity within this class of compounds and underlines the potential for developing potent and long-acting oral inotropes based on these structural motifs. []

Properties

CAS Number

309726-60-1

Product Name

N-[4-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)phenyl]acetamide

IUPAC Name

N-[4-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]acetamide

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C22H19N3O2/c1-15(26)23-17-13-11-16(12-14-17)21-24-20-10-6-5-9-19(20)22(27)25(21)18-7-3-2-4-8-18/h2-14,21,24H,1H3,(H,23,26)

InChI Key

RCBPARPFVKNWPU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.